2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide
Description
2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Properties
IUPAC Name |
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O3/c1-3-4-5-10-29-20-9-6-15(12-21(20)28-2)11-16(14-25)22(27)26-19-13-17(23)7-8-18(19)24/h6-9,11-13H,3-5,10H2,1-2H3,(H,26,27)/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCDQEVPFYLCLF-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of Substituents: The cyano group, dichlorophenyl, and methoxy-pentoxyphenyl substituents are introduced through various substitution reactions, often involving halogenation and nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, 2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
The compound may be investigated for its biological activity, including potential interactions with enzymes or receptors.
Medicine
In medicine, research may focus on the compound’s potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrial applications could include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which 2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-methoxyphenyl)prop-2-enamide: Lacks the pentoxy group.
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-pentoxyphenyl)prop-2-enamide: Lacks the methoxy group.
Uniqueness
The presence of both methoxy and pentoxy groups in 2-cyano-N-(2,5-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide contributes to its unique chemical properties, such as increased lipophilicity and potential for specific biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
